molecular formula C8H6BrF2NO B1406291 7-Bromo-4,5-difluoro-3-hydroxyindoline CAS No. 1707374-08-0

7-Bromo-4,5-difluoro-3-hydroxyindoline

Cat. No.: B1406291
CAS No.: 1707374-08-0
M. Wt: 250.04 g/mol
InChI Key: YMPBYLUGUMHLKK-UHFFFAOYSA-N
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Description

7-Bromo-4,5-difluoro-3-hydroxyindoline is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound features bromine and fluorine substitutions, which can enhance its biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4,5-difluoro-3-hydroxyindoline typically involves the halogenation of an indoline precursor. One common method includes the bromination of 4,5-difluoroindoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The hydroxyl group can be introduced via a hydroxylation reaction using appropriate oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes halogenation, hydroxylation, and purification steps to ensure high yield and purity. Advanced techniques such as continuous flow chemistry can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4,5-difluoro-3-hydroxyindoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-4,5-difluoro-3-hydroxyindoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-4,5-difluoro-3-hydroxyindoline involves its interaction with specific molecular targets. The bromine and fluorine substitutions can enhance its binding affinity to enzymes and receptors. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-4,5-difluoro-3-hydroxyindoline is unique due to its specific combination of bromine, fluorine, and hydroxyl substitutions. This combination can enhance its chemical stability, biological activity, and potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

7-bromo-4,5-difluoro-2,3-dihydro-1H-indol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c9-3-1-4(10)7(11)6-5(13)2-12-8(3)6/h1,5,12-13H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPBYLUGUMHLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C(=CC(=C2N1)Br)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4,5-difluoro-3-hydroxyindoline
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Reactant of Route 5
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Reactant of Route 6
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